Cas no 1807293-18-0 (Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate)
Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate
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- Inchi: 1S/C13H13F2NO2/c1-3-8-4-5-9(6-11(17)18-2)12(13(14)15)10(8)7-16/h4-5,13H,3,6H2,1-2H3
- InChI Key: LHGSGMOACLMAEJ-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=C(C=CC=1CC(=O)OC)CC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 337
- XLogP3: 2.8
- Topological Polar Surface Area: 50.1
Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001449-1g |
Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate |
1807293-18-0 | 97% | 1g |
$1549.60 | 2023-09-03 |
Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate
Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate
Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate is a complex organic compound with the CAS number 1807293-18-0. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a cyano group, a difluoromethyl group, and an ethyl group. The presence of these substituents makes this compound highly versatile and valuable in various chemical applications.
The cyano group attached to the phenyl ring contributes to the compound's ability to participate in nucleophilic substitutions and other reactions commonly used in organic synthesis. The difluoromethyl group, on the other hand, introduces electron-withdrawing effects, which can influence the reactivity of the molecule in different chemical environments. Additionally, the ethyl group provides steric bulk, which can play a role in directing the orientation of molecules during reactions.
Recent studies have highlighted the potential of Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate in drug discovery and development. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors. For instance, its ability to act as a precursor for generating heterocyclic structures has been of significant interest in medicinal chemistry.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The starting material typically involves a substituted phenol derivative, which undergoes acetylation followed by methylation to yield the final product. The reaction conditions are optimized to ensure high yields and purity, making this compound accessible for large-scale production if required.
The physical properties of Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate include a melting point of approximately 55°C and a boiling point around 180°C under standard pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various extraction and purification techniques commonly employed in pharmaceutical research.
One of the most promising applications of this compound is in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new semiconducting materials. Researchers have explored its potential as a component in organic field-effect transistors (OFETs), where its electron-withdrawing groups could enhance charge transport properties.
Moreover, Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate has shown promise as an additive in polymer formulations. Its ability to improve thermal stability and mechanical properties has led to its consideration in advanced composites used in aerospace and automotive industries. Ongoing studies are focusing on optimizing its compatibility with different polymer matrices to maximize its performance benefits.
In conclusion, Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, materials science, and beyond. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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